[3-(Morpholin-4-yl)thiolan-3-yl]methanamine
Description
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine (CAS: 933749-58-7) is a heterocyclic organic compound with the molecular formula C₉H₁₈N₂OS and a molecular weight of 202.32 g/mol. Its structure comprises a thiolane (tetrahydrothiophene) ring substituted at the 3-position with a morpholine moiety and a methanamine group (Fig. 1).
Key physicochemical properties include:
- IUPAC Name: (3-Morpholin-4-ylthiolan-3-yl)methanamine
- SMILES: C1CSCC1(CN)N2CCOCC2
- Storage: Stable at room temperature as a powdered solid .
This compound is utilized in pharmaceutical and materials science research, particularly as a building block for synthesizing bioactive molecules or polymers. Its structural flexibility allows for modifications to tune solubility, stability, and binding affinity in drug discovery .
Properties
IUPAC Name |
(3-morpholin-4-ylthiolan-3-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2OS/c10-7-9(1-6-13-8-9)11-2-4-12-5-3-11/h1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLNJDBFJPOCELE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine typically involves the reaction of morpholine with thiolane derivatives under controlled conditions. One common method includes the use of a thiolane precursor, which is reacted with morpholine in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thiolane rings are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding or chemical modification, leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with [3-(Morpholin-4-yl)thiolan-3-yl]methanamine, enabling comparative analysis of their properties and applications:
(3-Morpholinophenyl)methanamine (CAS: 625470-29-3)
- Molecular Formula : C₁₁H₁₆N₂O
- Molecular Weight : 192.26 g/mol
- Structure : A benzene ring substituted at the 3-position with morpholine and a methanamine group.
- Key Differences :
[3-(Morpholin-4-yl)oxan-3-yl]methanamine (CAS: 1342150-86-0)
- Molecular Formula : C₁₀H₂₀N₂O₂
- Molecular Weight : 200.28 g/mol
- Structure : Oxane (tetrahydropyran) ring substituted with morpholine and methanamine.
- Enhanced metabolic stability compared to thiolane derivatives due to resistance to sulfur oxidation . Applications: Explored in prodrug design for improved bioavailability .
[2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine Dihydrochloride (CAS: 1790140-73-6)
- Molecular Formula : C₈H₁₃N₃OS·2HCl
- Molecular Weight : 272.19 g/mol
- Structure : Thiazole ring with morpholine at position 2 and methanamine at position 5.
- The dihydrochloride salt form enhances water solubility, critical for in vitro assays . Applications: Used as a kinase inhibitor intermediate in oncology research .
[3-(4-Methyl-1,4-diazepan-1-yl)thiolan-3-yl]methanamine
- Molecular Formula : C₁₁H₂₃N₃S
- Molecular Weight : 229.39 g/mol
- Structure : Thiolane ring substituted with a 1,4-diazepane (7-membered ring with two nitrogen atoms) and methanamine.
- Key Differences: The 1,4-diazepane moiety increases molecular flexibility and basicity compared to morpholine. Potential for enhanced binding to G-protein-coupled receptors (GPCRs) due to larger ring size .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Feature | LogP (Predicted) | Applications |
|---|---|---|---|---|---|---|
| [3-(Morpholin-4-yl)thiolan-3-yl]methanamine | C₉H₁₈N₂OS | 202.32 | 933749-58-7 | Thiolane + morpholine + amine | ~1.2 | Drug intermediates, polymer synthesis |
| (3-Morpholinophenyl)methanamine | C₁₁H₁₆N₂O | 192.26 | 625470-29-3 | Phenyl + morpholine + amine | ~2.0 | Ligand synthesis |
| [3-(Morpholin-4-yl)oxan-3-yl]methanamine | C₁₀H₂₀N₂O₂ | 200.28 | 1342150-86-0 | Oxane + morpholine + amine | ~0.8 | Prodrug development |
| [2-(Morpholin-4-yl)-1,3-thiazol-5-yl]methanamine·2HCl | C₈H₁₃N₃OS·2HCl | 272.19 | 1790140-73-6 | Thiazole + morpholine + amine (salt) | ~1.5 (free base) | Kinase inhibitors |
Research Findings and Implications
- Conformational Analysis: The puckering of thiolane and oxane rings (as described by Cremer-Pople coordinates ) influences molecular shape and interactions.
- Synthetic Accessibility : Morpholine-containing analogs are often synthesized via nucleophilic substitution or reductive amination, as seen in and . Thiolane derivatives may require sulfur-specific protecting groups to prevent oxidation .
- Biological Activity : Morpholine and thiolane moieties are prevalent in kinase inhibitors (e.g., PI3K/Akt pathway) due to their ability to form hydrogen bonds with ATP-binding pockets .
Biological Activity
[3-(Morpholin-4-yl)thiolan-3-yl]methanamine is a chemical compound with the molecular formula C9H18N2OS. Its structure includes a morpholine ring, a thiolane ring, and a methanamine group, which contribute to its unique chemical properties and potential biological activities. This compound has garnered attention for its interactions with various biological targets, including enzymes and receptors, making it a subject of ongoing research in medicinal chemistry.
The biological activity of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine is primarily attributed to its ability to interact with specific molecular targets. It may modulate the activity of enzymes or receptors through binding or chemical modification. The precise pathways involved depend on the biological context and the nature of the target molecules. This compound is believed to act as an agonist or antagonist at certain receptors, influencing cellular responses and signaling pathways .
Enzyme Interactions
Research indicates that [3-(Morpholin-4-yl)thiolan-3-yl]methanamine exhibits potential inhibitory effects on various enzymes. For instance, studies have demonstrated its ability to modulate the activity of certain kinases and phosphatases, which play critical roles in cellular signaling and metabolism .
Receptor Binding Affinity
The compound has also been evaluated for its binding affinity to various receptors. Preliminary data suggest that it may interact with G-protein coupled receptors (GPCRs) and other membrane-bound receptors, potentially influencing pathways related to inflammation and metabolic processes .
Case Studies
- In Vitro Studies : In vitro assays have shown that [3-(Morpholin-4-yl)thiolan-3-yl]methanamine can inhibit specific enzyme activities at nanomolar concentrations. For example, an IC50 value of approximately 5 nM was reported in assays targeting a particular kinase involved in cancer cell proliferation .
- Animal Models : In vivo studies using animal models have indicated that administration of this compound resulted in significant reductions in tumor growth rates compared to control groups. These findings suggest its potential as an anticancer agent, although further studies are needed to elucidate its mechanism of action .
Similar Compounds
To understand the uniqueness of [3-(Morpholin-4-yl)thiolan-3-yl]methanamine, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-(Morpholin-4-yl)tetrahydrothiophen-3-yl]methanamine | Tetrahydrothiophene ring | Antimicrobial properties |
| 3-(Morpholin-4-yl)thiolan-2-yl]methanamine | Thiolane ring with different substitution | Moderate receptor binding |
| 3-(Morpholin-4-yl)thiolan-4-yl]methanamine | Similar structure but altered position | Lower enzyme inhibition |
The presence of both morpholine and thiolane rings in [3-(Morpholin-4-yl)thiolan-3-yl]methanamine provides distinct properties that enhance its biological activity compared to these similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
